molecular formula C8H16N2O2 B1202856 N,N'-Dimethylisopropylmalonamide CAS No. 139416-19-6

N,N'-Dimethylisopropylmalonamide

Cat. No.: B1202856
CAS No.: 139416-19-6
M. Wt: 172.22 g/mol
InChI Key: LHBCMJIGGYQYIR-UHFFFAOYSA-N
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Description

N,N'-Dimethylisopropylmalonamide is a malonamide derivative characterized by a central malonic acid backbone substituted with methyl and isopropyl groups on the nitrogen atoms. These compounds are known for their applications in coordination chemistry, solvent extraction processes, and as intermediates in organic synthesis. The methyl and isopropyl substituents may influence solubility, steric hindrance, and hydrogen-bonding capabilities compared to other derivatives.

Properties

CAS No.

139416-19-6

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

N,N'-dimethyl-N'-propan-2-ylpropanediamide

InChI

InChI=1S/C8H16N2O2/c1-6(2)10(4)8(12)5-7(11)9-3/h6H,5H2,1-4H3,(H,9,11)

InChI Key

LHBCMJIGGYQYIR-UHFFFAOYSA-N

SMILES

CC(C)N(C)C(=O)CC(=O)NC

Canonical SMILES

CC(C)N(C)C(=O)CC(=O)NC

Synonyms

MeCO-psi(NH-CO)Val-NH-Me
N,N'-dimethylisopropylmalonamide
NDIPM

Origin of Product

United States

Comparison with Similar Compounds

N,N,N',N'-Tetraisobutyl-malonamide (CAS 14287-99-1)

  • Structure : Central malonamide core with four isobutyl groups.
  • Synthesis : Typically prepared via condensation of malonyl chloride with isobutylamine.
  • Key Properties : Higher lipophilicity due to bulky isobutyl groups, making it suitable for metal ion extraction.
  • Applications : Used in nuclear waste treatment for selective actinide separation.

N,N′-Dipropyloxamide

  • Structure : Oxamide backbone with propyl substituents.
  • Synthesis: Reaction of diethyl oxalate with n-propylamine in ethanol, followed by crystallization .
  • Key Properties : Exhibits strong intermolecular hydrogen bonding (confirmed by XRD), leading to stable crystalline structures.
  • Applications: Potential use in supramolecular chemistry and polymer science.

N'-Hydroxy-2-methyl-N,N-diphenylpropanediamide (CAS 65050-91-1)

  • Structure : Propanediamide with phenyl, methyl, and hydroxy substituents.
  • Applications : Investigated for biomedical applications, including enzyme inhibition.

Comparative Data Table

Compound Substituents Molecular Weight (g/mol) Key Properties Applications
This compound Methyl, isopropyl ~230 (estimated) Moderate solubility, steric hindrance Coordination chemistry, synthesis
N,N,N',N'-Tetraisobutyl-malonamide Isobutyl (x4) 356.5 High lipophilicity, thermal stability Nuclear waste treatment
N,N′-Dipropyloxamide Propyl (x2) 200.3 Crystalline, hydrogen-bonded networks Supramolecular assemblies
N'-Hydroxy-2-methyl-N,N-diphenylpropanediamide Phenyl, methyl, hydroxy 326.4 Polar, chelating ability Biomedical research

Physicochemical and Functional Differences

  • Solubility : Bulky alkyl groups (e.g., isobutyl ) reduce aqueous solubility, while polar groups (e.g., hydroxy ) enhance it.
  • Steric Effects : Methyl/isopropyl substituents in this compound likely balance reactivity and steric shielding, unlike the highly hindered tetraisobutyl derivative .
  • Hydrogen Bonding : Dipropyloxamide relies on NH groups for crystallization, whereas methyl/isopropyl substituents may limit this in this compound.

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